molecular formula C13H7N3S B1598671 5-Isothiocyanato-1,10-phenanthroline CAS No. 75618-99-4

5-Isothiocyanato-1,10-phenanthroline

Cat. No. B1598671
CAS RN: 75618-99-4
M. Wt: 237.28 g/mol
InChI Key: TZAFRFYNRUUPFS-UHFFFAOYSA-N
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Description

5-Isothiocyanato-1,10-phenanthroline (ICPT) is an organic compound that belongs to the family of phenanthrolines. It is a versatile molecule that has been widely used in scientific research due to its unique chemical properties. ICPT is a potent chelating agent that can bind to metal ions, making it useful in a variety of applications, including catalysis, electrochemistry, and biological assays.

Scientific Research Applications

Synthesis and Reactivity

  • 5-Isothiocyanato-1,10-phenanthroline is synthesized through the reduction of 5-nitro-1,10-phenanthroline, followed by treatment with thiophosgene. This compound is a highly reactive ligand, forming covalently bonded nanohybrid structures in metal complex-silica systems under mild conditions (Khimich et al., 2006).

Crystal Structure Analysis

  • The crystal structure of complexes like (isothiocyanato)dicarbonyl-1,10-phenanthroline(2-methylallyl)molybdenum has been studied, revealing an octahedral arrangement of ligands and providing insights into the molecular configuration (Graham & Fenn, 1970).

Catalysis in Chemical Reactions

  • 1,10-phenanthroline-catalyzed reactions, like the tandem reaction of 2-iodoaniline with isothiocyanate, offer environmentally benign routes for preparing compounds such as 2-aminobenzothiazoles, showcasing broad substrate scope and metal-free catalysis (Zhang et al., 2012).

Application in Biosensors and Biofuel Cells

  • Some 1,10-phenanthroline derivatives are used in developing biosensors and biofuel cells. These derivatives, especially those with amino groups, act as redox mediators for enzymes like glucose oxidase, highlighting their potential in nanobiotechnological tools (Oztekin et al., 2010).

DNA Interaction Studies

  • Platinum(II) complexes with methylated derivatives of 1,10-phenanthroline have been studied for their DNA binding and biological activity, providing insights into molecular structures and biological functions (Brodie et al., 2004).

Electrochemical and Spectroscopic Characterization

  • Studies on the electrochemical properties of 1,10-phenanthroline derivatives, like 4,7-diamino-1,10-phenanthrolines, contribute to understanding their potential in various applications, including energy storage and sensing technologies (Nycz et al., 2019).

Sequence-Specific DNA Scission

  • Research on 1,10-phenanthroline-copper(I) complexes demonstrates their ability to achieve sequence-specific scission of DNA, a technique useful in genetic engineering and molecular biology (Chen et al., 1993).

Detection and Binding of Uranium

  • Monoclonal antibodies specific to chelated uranium(VI) have been generated using derivatives of 1,10-phenanthroline, illustrating applications in environmental monitoring and possibly in clinical diagnostics (Blake II et al., 2004).

Recognition of Copper Ion and Hydrogen Peroxide Sensing

  • The electrochemical behavior of 1,10-phenanthroline on carbon nanotube surfaces has been explored for selective recognition of copper ions and hydrogen peroxide sensing, indicating applications in environmental monitoring and healthcare (Gayathri & Kumar, 2014).

properties

IUPAC Name

5-isothiocyanato-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3S/c17-8-16-11-7-9-3-1-5-14-12(9)13-10(11)4-2-6-15-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAFRFYNRUUPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392422
Record name 5-isothiocyanato-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isothiocyanato-1,10-phenanthroline

CAS RN

75618-99-4
Record name 5-isothiocyanato-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
S Nag, AK Pal, GS Hanan - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, [Ru(C10H8N2)2(C13H7N3S)](PF6)2·CH3CN, was synthesized by the reaction of thiophosgene and bis(2,2′-bipyridine)(1,10-phenanthrolin-5-amine)ruthenium(II) …
Number of citations: 1 scripts.iucr.org
NN Khimich, NP Obrezkov, LA Koptelova - Russian journal of organic …, 2006 - Springer
Reduction of 5-nitro-1,10-phenanthroline with hydrogen over Pd/C, followed by the treatment of 1,10-phenanthrolin-5-amine with thiophosgene in the presence of sodium acetate, gave …
Number of citations: 6 link.springer.com
KKW Lo, DCM Ng, CK Chung - Organometallics, 2001 - ACS Publications
The syntheses, and photophysical and electrochemical properties of the three luminescent cyclometalated iridium(III) complexes [Ir(ppy) 2 (phen-NCS)](PF 6 ) (1), [Ir(ppy) 2 (phen-…
Number of citations: 199 pubs.acs.org
KKW Lo, CK Chung, TKM Lee, LH Lui… - Inorganic …, 2003 - ACS Publications
We report the synthesis, characterization, and photophysical and electrochemical properties of thirty luminescent cyclometalated iridium(III) diimine complexes [Ir(NC) 2 (NN)](PF 6 ) (HN…
Number of citations: 336 pubs.acs.org
RC Blake, AR Pavlov, M Khosraviani… - Bioconjugate …, 2004 - ACS Publications
A derivative of 1,10-phenanthroline that binds to UO 2 2+ with nanomolar affinity was found to be a very effective immunogen for the generation of antibodies directed toward chelated …
Number of citations: 109 pubs.acs.org
KKW Lo, SK Leung, CY Pan - Inorganica Chimica Acta, 2012 - Elsevier
Three luminescent cyclometalated iridium(III) diimine complexes [Ir(bsn) 2 (N^N)](PF 6 ) (Hbsn=2-(1-naphthyl)benzothiazole; N^N=5-amino-1,10-phenanthroline (phen-NH 2 ) (1), 5-…
Number of citations: 21 www.sciencedirect.com
AM Spehar-Deleze, L Schmidt, R Neier… - Biosensors and …, 2006 - Elsevier
This paper describes a heterogeneous DNA-hybridization assay based on electrochemiluminescence (ECL) detection on gold electrodes. Short, 15-mer oligonucleotides were …
Number of citations: 35 www.sciencedirect.com
TG Thundat - 2004 - osti.gov
Basic and applied research is being conducted to develop simple to use chemical and biological sensor chips utilizing bio-chemo-mechanics for real-time, in-situ, detection of …
Number of citations: 4 www.osti.gov
C Quinn - 2007 - uwspace.uwaterloo.ca
The purpose of this research project was to determine the feasibility of labelling a water-soluble polymer with a water-soluble dye and quencher. The water-soluble dye chosen was bis-(…
Number of citations: 5 uwspace.uwaterloo.ca
JSY Lau, PK Lee, KHK Tsang, CHC Ng… - Inorganic …, 2009 - ACS Publications
A series of luminescent cyclometalated iridium(III) polypyridine indole complexes, [Ir(N ∧ C) 2 (N ∧ N)](PF 6 ) (HN ∧ C = 2-phenylpyridine (Hppy), N ∧ N = 4-((2-(indol-3-yl)ethyl)…
Number of citations: 170 pubs.acs.org

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